molecular formula C20H16N4O4 B11045687 (2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone

(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone

Cat. No.: B11045687
M. Wt: 376.4 g/mol
InChI Key: HJMCKLYMGKKXHQ-BOPFTXTBSA-N
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Description

1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE is a complex organic compound characterized by the presence of methoxyphenyl groups and an oxadiazolopyrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the oxadiazole ring, followed by further cyclization and functionalization to introduce the pyrazine ring and the ethanone moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole and pyrazine rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE
  • 4,4’-DIMETHOXYBENZOPHENONE
  • 4-METHOXYBENZALDEHYDE

Uniqueness

1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE stands out due to its combination of methoxyphenyl groups and the oxadiazolopyrazinylidene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]ethenol

InChI

InChI=1S/C20H16N4O4/c1-26-14-7-3-12(4-8-14)17(25)11-16-18(13-5-9-15(27-2)10-6-13)22-20-19(21-16)23-28-24-20/h3-11,25H,1-2H3/b17-11-

InChI Key

HJMCKLYMGKKXHQ-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2/C=C(/C4=CC=C(C=C4)OC)\O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2C=C(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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